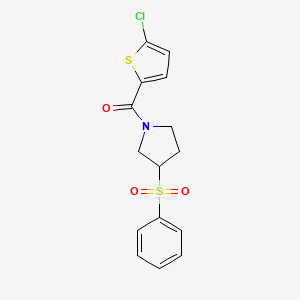

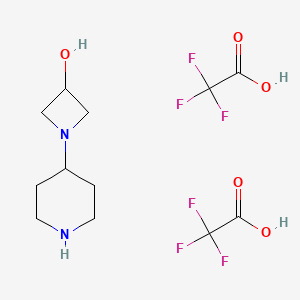

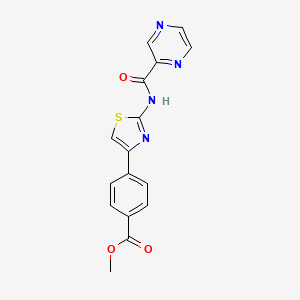

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that falls within the scope of pharmaceutical and organic chemistry research. It is studied for its unique chemical structure and potential in various applications.

Synthesis Analysis

The synthesis of related compounds typically involves the Knoevenagel condensation reaction, where aldehydes are reacted with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). This method provides a basis for the synthesis of ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, highlighting the versatility of the Knoevenagel condensation in synthesizing complex organic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral studies and X-ray diffraction, confirming their crystal system and Z conformation about the C=C bond (Kariyappa et al., 2016). This analytical approach can similarly be applied to our compound of interest, providing insights into its molecular geometry and conformation.

Chemical Reactions and Properties

Compounds with similar structures have been evaluated for their antimicrobial and antioxidant susceptibilities, showcasing their potential in therapeutic applications (Kumar et al., 2016). The chemical reactions leading to the formation of such compounds often involve fluorination and multi-step synthetic pathways (Dai et al., 2009), indicating a complex reaction mechanism that could be explored further for Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate.

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization in specific crystal systems and their conformational characteristics, are crucial for understanding their stability and reactivity (Kumar et al., 2016). These properties are directly related to their synthesis conditions and the molecular structure, providing a comprehensive understanding of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential biological activities, are significant for the application of these compounds. Studies on similar compounds have shown a variety of biological activities, including antimicrobial and antioxidant properties (Kumar et al., 2016), which can be extrapolated to understand the chemical properties of Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using a reaction similar to that which might be used for Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, was characterized using NMR, Mass spectra, and X-ray diffraction studies, highlighting the compound's crystalline structure in the triclinic p-1 space group (Kariyappa et al., 2016).

- Similar compounds, like Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, also exhibit unique crystalline structures and conformations, as verified through spectral studies and X-ray diffraction (Kumar et al., 2016).

Biological Activities and Applications

- Compounds structurally related to Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, like those containing the 1,3,4-oxadiazole moiety, have been noted for their biological activities, particularly in antimicrobial and antioxidant susceptibilities, which can guide similar research for the compound (Elnagdi et al., 1988).

Reaction Mechanisms and Derivatives

- Studies on reactions involving similar ethyl oxobutanoate compounds have revealed the formation of various derivatives, such as trifluoromethyl-piperidine derivatives, which can offer insights into potential reactions and derivatives for Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (Li et al., 2006).

Synthesis of Fluorescent Probes and Anticancer Agents

- The compound's derivatives have potential applications in synthesizing fluorescent probes for molecular diagnosis, such as in Alzheimer's disease (Fa et al., 2015).

- Certain benzyl-substituted derivatives have been studied for their effects on learning and memory facilitation, suggesting potential neurological applications (Ming-zhu, 2012).

- The compound's related structures have shown promise as cytotoxic and anticancer agents, indicating potential applications in cancer research (Dimmock et al., 1998).

Propiedades

IUPAC Name |

ethyl 4-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-23-17(22)6-5-16(21)20-9-7-14(8-10-20)24-15-4-3-13(11-18)12-19-15/h3-4,12,14H,2,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDNUZHNVXKSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)